molecular formula C12H14N2O2 B13305812 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13305812
M. Wt: 218.25 g/mol
InChI Key: QMAKHBXNQZNNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions.

Chemical Reactions Analysis

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the treatment of TB, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth and replication of the bacteria . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-9-11(12(15)16)14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

QMAKHBXNQZNNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

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